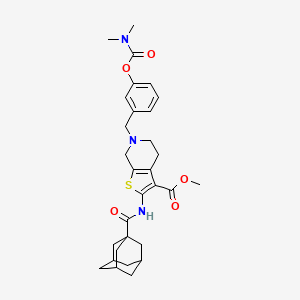
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” is a complex organometallic compound that features a combination of organic and inorganic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” typically involves the coordination of iron(2+) with the organic ligands. The process may include:
Ligand Preparation: Synthesis of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one through organic reactions such as cyclization and condensation.
Coordination Reaction: Mixing the prepared ligands with an iron(2+) salt (e.g., iron(II) chloride) under inert atmosphere conditions to form the desired complex.
Industrial Production Methods
Industrial production may scale up the laboratory methods with optimizations for yield and purity. This could involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron(2+) salts.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state complexes.
Reduction: Reaction with reducing agents to form lower oxidation state complexes.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Ligand Exchange: Using different ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products depend on the specific reactions and conditions but may include:
Oxidized Complexes: Higher oxidation state iron complexes.
Reduced Complexes: Lower oxidation state iron complexes.
Substituted Complexes: New complexes with different ligands.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in organic reactions such as hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Incorporated into materials for electronic, magnetic, or optical applications.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Probes: Used in studies to understand biological processes and pathways.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Used in processes for pollution control and waste treatment.
作用机制
The mechanism of action involves the interaction of the iron(2+) center with various molecular targets. This can include:
Catalytic Sites: The iron center acts as a catalytic site for facilitating chemical reactions.
Molecular Pathways: Interaction with biological molecules such as proteins, DNA, or enzymes, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands.
Organometallic Compounds: Complexes with similar organic ligands but different metal centers.
Uniqueness
Ligand Structure: The unique combination of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one ligands.
Reactivity: Specific reactivity patterns due to the unique ligand environment around the iron(2+) center.
属性
分子式 |
C21H27FeNO |
|---|---|
分子量 |
365.3 g/mol |
IUPAC 名称 |
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+) |
InChI |
InChI=1S/C14H13NO.C5H8.2CH3.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;;;/h1,3-5,7-10H,2,6H2,(H,15,16);1-2H,3-5H2;2*1H3;/q;;2*-1;+2/b12-9+;;;; |
InChI 键 |
ZITYKOHNPMYFLG-CAKSNXNRSA-N |
手性 SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |
规范 SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



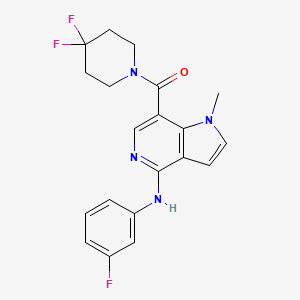
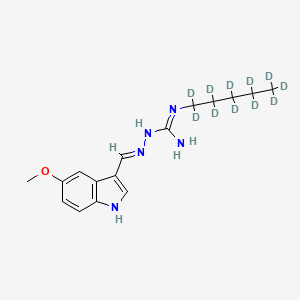
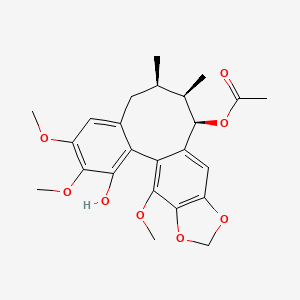
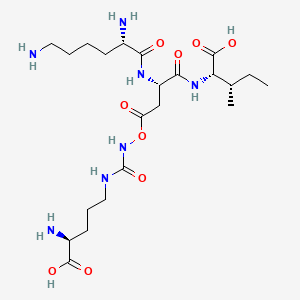
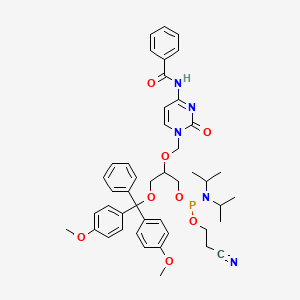
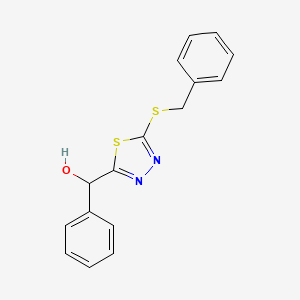
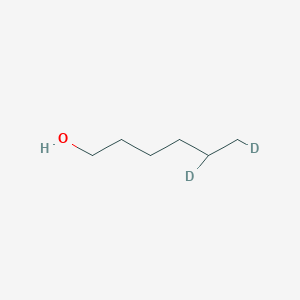
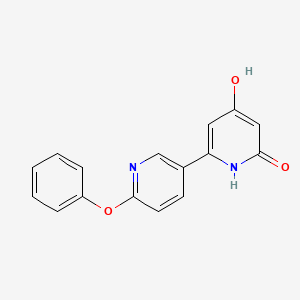
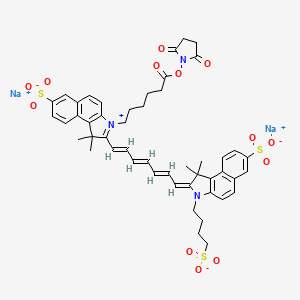
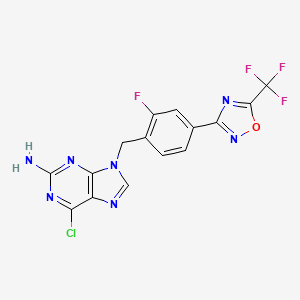
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)

